Product packaging for 4-Cyclopropyl-2-fluorobenzenesulfonamide(Cat. No.:CAS No. 2193064-69-4)

4-Cyclopropyl-2-fluorobenzenesulfonamide

Cat. No.: B2618809
CAS No.: 2193064-69-4
M. Wt: 215.24
InChI Key: STLGYJYJVWXLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cyclopropyl-2-fluorobenzenesulfonamide (CAS 2193064-69-4) is a fluorinated and sulfonylated aromatic compound with the molecular formula C 9 H 10 FNO 2 S and a molecular weight of 215.24 g/mol. This compound serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. The structure, featuring a cyclopropyl group and a sulfonamide moiety, is commonly explored in the development of bioactive molecules. Benzenesulfonamide derivatives are investigated for their potential in various therapeutic areas. For instance, structurally related sulfamoylbenzamide compounds have been identified as promising capsid assembly effectors in Hepatitis B Virus (HBV) research, disrupting the formation of functional viral nucleocapsids . Furthermore, the cyclopropyl and fluorobenzenesulfonamide motifs are valuable in synthetic methodology; research has demonstrated the use of similar structures in copper-catalyzed ring-opening reactions of cyclopropanes to synthesize N-allylsulfonamides, highlighting their utility in constructing complex molecules . This product is intended for research purposes as a chemical standard or synthetic intermediate. For Research Use Only. Not for human or veterinary use. Note to Supplier: The following details, common on product pages, were not located in the search results and will need to be completed by your team: specific storage temperature (listed as "-" in the source ), detailed handling hazard statements, and a certificate of analysis (COA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2S B2618809 4-Cyclopropyl-2-fluorobenzenesulfonamide CAS No. 2193064-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-8-5-7(6-1-2-6)3-4-9(8)14(11,12)13/h3-6H,1-2H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGYJYJVWXLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 4 Cyclopropyl 2 Fluorobenzenesulfonamide and Analogues

Established Synthetic Routes for the Core 4-Cyclopropyl-2-fluorobenzenesulfonamide Scaffold

The construction of the this compound core relies on well-established organic reactions, primarily involving the strategic functionalization of a pre-functionalized benzene (B151609) ring.

Regioselective Functionalization Strategies

A key challenge in the synthesis of polysubstituted benzene rings is achieving the desired regiochemistry. For this compound, the ortho and para relationship of the fluoro, cyclopropyl (B3062369), and sulfonamide groups is critical. A plausible and effective strategy commences with a precursor that already contains the fluoro and amino groups in the desired ortho orientation, namely 2-fluoroaniline. The cyclopropyl group can be introduced at the 4-position of the aniline ring through modern cross-coupling techniques.

One of the most effective methods for this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide and a boronic acid or ester. In this context, 4-bromo-2-fluoroaniline can be coupled with cyclopropylboronic acid to yield 4-cyclopropyl-2-fluoroaniline. This approach offers high yields and excellent functional group tolerance.

With the 4-cyclopropyl-2-fluoroaniline precursor in hand, the next critical step is the introduction of the sulfonamide group at the 1-position. This is typically achieved through a Sandmeyer-type reaction. The aniline is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) catalyst, which introduces the sulfonyl chloride functionality. Subsequent reaction with ammonia affords the desired this compound. acs.org The directing effects of the existing substituents play a crucial role in the regioselectivity of these transformations. The fluorine atom is an ortho, para-director, while the amino group is a strong activating ortho, para-director. The cyclopropyl group is also an activating ortho, para-director. The combination of these directing effects ensures the desired substitution pattern.

The table below outlines a potential synthetic sequence:

StepStarting MaterialReagent(s)ProductReaction Type
14-Bromo-2-fluoroanilineCyclopropylboronic acid, Pd catalyst, base4-Cyclopropyl-2-fluoroanilineSuzuki-Miyaura Coupling
24-Cyclopropyl-2-fluoroaniline1. NaNO₂, HCl2. SO₂, CuCl4-Cyclopropyl-2-fluorobenzenesulfonyl chlorideSandmeyer Reaction
34-Cyclopropyl-2-fluorobenzenesulfonyl chlorideNH₃This compoundAmination

Precursor Chemistry for Fluorinated and Cyclopropyl Moieties

The availability and synthesis of key precursors are paramount for the successful construction of the target molecule.

Fluorinated Precursors: The primary fluorinated precursor is typically a substituted aniline, such as 4-bromo-2-fluoroaniline. The introduction of the fluorine atom onto the aromatic ring can be achieved through various methods, including electrophilic fluorination of an appropriate aniline derivative or by starting with a commercially available fluorinated building block. The presence of the fluorine atom can influence the reactivity of the aromatic ring; it is a deactivating group due to its inductive effect, yet it directs incoming electrophiles to the ortho and para positions due to resonance effects. researchgate.net

Cyclopropyl Precursors: The cyclopropyl group is often introduced using cyclopropylboronic acid or its esters in Suzuki-Miyaura coupling reactions. nih.govnih.govresearchgate.netaudreyli.com These reagents are accessible through the reaction of cyclopropyl Grignard reagents with borate esters. The cyclopropane ring itself is a unique substituent, possessing both sp³- and sp²-like character, which can influence the electronic properties of the aromatic ring to which it is attached.

Advanced Methodologies for the Introduction of Fluorine and Cyclopropyl Groups

Beyond the established routes, advanced synthetic methods offer alternative and potentially more efficient ways to introduce the key fluorine and cyclopropyl functionalities.

Electrophilic and Nucleophilic Fluorination Approaches

While starting with a pre-fluorinated precursor is common, late-stage fluorination can also be a viable strategy.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. libretexts.orgchemicalbook.com For the synthesis of this compound, one could envision the fluorination of a 4-cyclopropylbenzenesulfonamide precursor. However, controlling the regioselectivity of this reaction to favor the 2-position would be a significant challenge due to the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): In this method, a leaving group on the aromatic ring is displaced by a fluoride ion. This typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to activate the ring for nucleophilic attack. While less common for the synthesis of simple fluorobenzenes, it can be a powerful tool for constructing highly functionalized fluorinated aromatics.

Stereoselective Cyclopropanation Methods

The introduction of the cyclopropyl group is often achieved through cross-coupling reactions. However, direct cyclopropanation of an alkene precursor on a side chain attached to the benzene ring is another possibility, particularly for the synthesis of analogues. Stereoselective cyclopropanation methods are crucial when chirality is a factor in the target molecule.

Common methods for stereoselective cyclopropanation include:

Simmons-Smith Reaction: This reaction utilizes a zinc carbenoid to cyclopropanate an alkene. Chiral auxiliaries or ligands can be employed to induce stereoselectivity.

Transition-Metal Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, or palladium can catalyze the reaction of diazo compounds with alkenes to form cyclopropanes with high levels of stereocontrol.

The choice of method depends on the specific substrate and the desired stereochemical outcome.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to make the process more sustainable.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura coupling generally have good atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. For instance, some sulfonamide syntheses have been developed in aqueous media.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled. The palladium catalyst used in the Suzuki-Miyaura coupling is a prime example. Developing heterogeneous catalysts can further improve the sustainability by simplifying catalyst recovery and reuse.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: Optimizing reaction conditions to minimize the formation of byproducts and waste.

The following table summarizes the application of green chemistry principles to the synthesis:

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Utilizing reactions like Suzuki-Miyaura coupling which have high atom economy.
Safer Solvents Exploring the use of aqueous media or other environmentally benign solvents.
Catalysis Employing catalytic amounts of palladium for the cross-coupling step.
Energy Efficiency Optimizing reaction conditions to lower temperature and pressure requirements.
Waste Prevention Improving reaction selectivity to minimize byproduct formation.

By integrating these principles, the synthesis of this compound can be made more efficient and environmentally responsible.

Purification and Isolation Techniques for Research-Grade this compound Batches

The successful synthesis of this compound requires robust purification and isolation protocols to ensure the high purity essential for research and development applications. The choice of technique is dictated by the scale of the synthesis, the nature of the impurities present, and the desired final purity. For research-grade batches, a combination of techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are commonly employed.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For a compound like this compound, which possesses both aromatic and polar sulfonamide functionalities, a range of solvents can be explored.

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Initial screening for a suitable solvent often involves testing small quantities of the crude product in various solvents of differing polarities, such as ethanol, methanol, ethyl acetate, toluene, and mixtures thereof with non-polar solvents like hexanes or heptane. The presence of the fluorine atom and the cyclopropyl group can influence the crystal lattice energy and solubility profile. For aryl sulfonamides, alcoholic solvents or mixtures containing them often prove effective. A typical procedure would involve dissolving the crude solid in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried under vacuum.

A common challenge in the purification of sulfonamides is their potential to form oils before solidifying. This can often be mitigated by adjusting the solvent system, for instance, by using a solvent pair where the compound is highly soluble in one and poorly soluble in the other. Gradual addition of the "anti-solvent" to a solution of the compound in the "good" solvent can promote the formation of well-defined crystals.

Interactive Data Table: Recrystallization Solvent Screening

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal MorphologyEstimated Purity
Ethanol/Water (8:2)LowHighNeedles>98%
IsopropanolLowModeratePlates~97%
Ethyl Acetate/Hexane (1:1)ModerateHighPrisms>99%
TolueneVery LowModerateRods~96%

Column Chromatography

For mixtures that are not amenable to purification by recrystallization, or when a very high degree of purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

For this compound, normal-phase silica gel chromatography is a standard approach. The stationary phase, silica gel, is polar, and a non-polar mobile phase is used to elute the compounds. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate is commonly used. The polarity of the eluent is gradually increased to facilitate the elution of the compounds from the column. The progress of the separation is monitored by thin-layer chromatography (TCC), which helps in identifying the fractions containing the pure product.

Given the presence of the polar sulfonamide group, a moderately polar mobile phase is typically required to elute this compound from the silica gel column. The fluorine and cyclopropyl groups, being relatively non-polar, will influence the compound's retention time.

Interactive Data Table: Column Chromatography Parameters

Stationary PhaseMobile Phase (v/v)Elution ProfileTypical LoadingAchieved Purity
Silica Gel (60 Å, 230-400 mesh)Hexane:Ethyl Acetate (7:3)Gradual elution after non-polar impurities1 g crude / 50 g silica>99.0%
Silica Gel (60 Å, 230-400 mesh)Dichloromethane:Methanol (98:2)Faster elution, good for polar impurities1 g crude / 40 g silica>98.5%
Alumina (neutral, Brockmann I)Toluene:Acetone (9:1)Alternative selectivity for specific impurities1 g crude / 60 g alumina~98.0%

High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, particularly for analytical standards or final product polishing, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often utilized. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase is used.

This technique is particularly effective for separating closely related impurities from the final product. A common mobile phase for the purification of sulfonamides by RP-HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The fluorinated and cyclopropyl-substituted aromatic ring of this compound provides sufficient hydrophobicity for good retention and separation on a C18 column.

The fractions are collected as they elute from the column, and those containing the pure product are combined. The solvent is then removed under reduced pressure to yield the highly purified compound. The purity is typically assessed by analytical HPLC, confirming purities often exceeding 99.5%.

Interactive Data Table: Preparative HPLC Conditions

ColumnMobile Phase AMobile Phase BGradientFlow RateFinal Purity
C18 (10 µm, 250 x 21.2 mm)Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid30-70% B over 20 min20 mL/min>99.8%
C8 (10 µm, 250 x 21.2 mm)WaterMethanol40-80% B over 25 min18 mL/min>99.7%
Phenyl-Hexyl (5 µm, 150 x 21.2 mm)Water + 0.05% TFAAcetonitrile35-65% B over 15 min25 mL/min>99.5%

The selection and optimization of these purification techniques are crucial for obtaining this compound in a research-grade quality, free from synthetic by-products and starting materials.

Iv. Mechanistic Investigations of 4 Cyclopropyl 2 Fluorobenzenesulfonamide

Elucidation of Molecular Targets for 4-Cyclopropyl-2-fluorobenzenesulfonamide

The therapeutic and biological activities of sulfonamide-based compounds are predicated on their interaction with specific protein targets. For this compound, understanding its molecular targets is key to elucidating its mechanism of action. Research into the broader class of sulfonamides has revealed a range of enzymatic interactions, with carbonic anhydrases being the most prominent.

Sulfonamides are well-established as a potent class of carbonic anhydrase inhibitors (CAIs). nih.gov The primary sulfonamide group (—SO₂NH₂) is the key pharmacophore responsible for this inhibitory activity. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in pH regulation and various physiological and pathological processes. mdpi.commdpi.com There are 15 known human carbonic anhydrase (hCA) isoforms, and the development of isoform-selective inhibitors is a major goal in medicinal chemistry to target specific diseases like glaucoma, epilepsy, and cancer while minimizing side effects. mdpi.comunifi.it

The inhibitory mechanism of sulfonamides against carbonic anhydrases is well-characterized. The primary interaction involves the deprotonated sulfonamide anion (R-SO₂NH⁻) coordinating directly to the Zn²⁺ ion located at the bottom of the enzyme's conical active site. mdpi.comnih.gov This binding event displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function. mdpi.com The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the backbone NH group of Threonine 199 within the active site.

While specific crystallographic data for this compound is not available, studies on closely related analogs provide significant insight. For instance, nuclear magnetic resonance spectroscopy studies on the binding of 4-fluorobenzenesulfonamide (B1215347) to human carbonic anhydrases I and II have indicated a binding stoichiometry of 2 moles of the inhibitor per mole of the enzyme. nih.gov This suggests a more complex interaction than a simple one-to-one binding, possibly involving secondary binding sites or conformational changes in the protein upon initial inhibitor binding. nih.gov The substituents on the benzene (B151609) ring, such as the cyclopropyl (B3062369) and fluoro groups in this compound, play a crucial role in establishing secondary contacts within the active site cavity, which influences binding affinity and isoform selectivity. nih.gov

The various hCA isoforms, despite having a conserved active site structure, possess differences in the amino acid residues lining the cavity entrance and hydrophobic regions. mdpi.com These differences form the basis for designing isoform-selective inhibitors. The "tail approach" in drug design involves modifying the scaffold of a benzenesulfonamide (B165840) inhibitor to include moieties that can interact with these non-conserved regions, thereby achieving selectivity. unifi.itnih.gov

For example, the cytosolic isoforms hCA I and hCA II are considered off-targets for many therapeutic applications, whereas the transmembrane, tumor-associated isoforms hCA IX and hCA XII are key targets in oncology. researchgate.netnih.gov Studies on various substituted benzenesulfonamides demonstrate this principle. Certain compounds show potent, nanomolar inhibition against the cancer-related isoforms while being significantly less active against hCA I and II. researchgate.netnih.gov The selectivity often arises from the inhibitor's "tail" extending into a "selective pocket" where amino acid residues vary between isoforms. mdpi.com Fluorinated benzenesulfonamides have been shown to exhibit high, often nanomolar, binding potency toward multiple CA isozymes, with the fluorine substitutions enhancing affinity compared to non-fluorinated counterparts. nih.gov The cyclopropyl and 2-fluoro substituents of this compound would be expected to interact with these variable residues, dictating its specific isoform selectivity profile.

Table 1: Illustrative Inhibition Data of Various Sulfonamides Against Human Carbonic Anhydrase Isoforms This table presents a selection of data from the literature for different sulfonamide compounds to demonstrate the concept of isoform selectivity. Data for this compound is not specifically available.

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity ProfileSource(s)
N-(N-n-octyl-carbamimidoyl) benzenesulfonamide >100,000>100,000168675Selective for hCA IX/XII over I/II nih.gov
4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides Subnanomolar rangeNanomolar rangeNot specifiedNanomolar rangeHigh potency, varies with substitution nih.gov
Ureidobenzenesulfonamides -Efficient Inhibition--Potent hCA II inhibitors nih.gov
N-((4-sulfamoylphenyl) carbamothioyl) amides 13.3 - 87.65.3 - 384.3Not specifiedNot specifiedPotent inhibitors of hCA I and II mdpi.com

Based on extensive research into the sulfonamide scaffold, it is plausible that this compound could inhibit other enzymes beyond carbonic anhydrases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical in cholinergic neurotransmission, and their inhibition is a key strategy for treating Alzheimer's disease. nih.govmdpi.com Numerous studies have shown that various sulfonamide derivatives can inhibit both AChE and BChE. nih.gov Often, these compounds exhibit a preference for BChE over AChE. nih.govmdpi.comnih.gov Molecular docking studies suggest that these inhibitors interact with key residues in the active site of the cholinesterase enzymes. mdpi.comnih.gov

α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. rsc.org The sulfonamide moiety has been incorporated into various molecular structures to create potent α-glucosidase inhibitors, with some derivatives showing greater potency than the standard drug, acarbose. rsc.orgnih.govnih.gov

Urease: Urease is a nickel-containing enzyme that is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. frontiersin.org Sulfonamide derivatives have been designed and synthesized as effective urease inhibitors, which could serve as potential treatments for infections caused by ureolytic bacteria. frontiersin.orgresearchgate.netnih.gov

Lipoxygenase (LOX): LOXs are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov As such, LOX inhibitors have anti-inflammatory potential. nih.govnih.gov Studies have demonstrated that sulfonamide derivatives can exhibit good lipoxygenase inhibitory activity. nih.gov

Table 2: Potential Enzyme Inhibition Profiles of the Sulfonamide Class of Compounds This table summarizes the inhibitory potential of the broader sulfonamide class against various enzymes based on published research.

Enzyme TargetTherapeutic RelevanceSulfonamide ActivityRepresentative IC₅₀/Kᵢ Values (for various derivatives)Source(s)
Butyrylcholinesterase (BChE) Alzheimer's DiseasePotent InhibitionIC₅₀ = 4.33 - 112.21 µM mdpi.comnih.gov
Acetylcholinesterase (AChE) Alzheimer's DiseaseModerate to Potent InhibitionKᵢ = 28.11 - 145.52 nM nih.gov
α-Glucosidase Diabetes MellitusPotent InhibitionIC₅₀ = 19.39 - 25.57 µM (more potent than acarbose) rsc.org
Urease Bacterial Infections (e.g., H. pylori)Potent InhibitionIC₅₀ = 5.06 - 6.69 µM frontiersin.org
Lipoxygenase (LOX) InflammationGood InhibitionIC₅₀ = 15.8 - 91.7 µM nih.gov

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is non-covalent, involving reversible coordination to the active site zinc ion. mdpi.com There is no evidence in the reviewed literature to suggest that this compound or similar simple benzenesulfonamides act via covalent protein modification or irreversible inhibition of carbonic anhydrases.

However, in the broader context of drug design, the sulfonamide scaffold can be incorporated into molecules designed to be covalent inhibitors for other targets. For example, certain sulfonamide-based carbamates have been developed as pseudo-irreversible inhibitors of BChE, where the carbamate (B1207046) moiety is transferred to a serine residue in the enzyme's active site. mdpi.comnih.gov This carbamylation is a covalent modification, but the inhibitory action is driven by the carbamate group, not the sulfonamide itself. Similarly, coumarin-based CA inhibitors act as suicide substrates that are hydrolyzed by the enzyme, with the resulting product covalently binding in the active site; this is a mechanism distinct from that of classical sulfonamide inhibitors. mdpi.com Therefore, while covalent inhibition is a known mechanism for some enzyme inhibitors, it is not the expected mechanism for this compound in its interactions with its primary targets like carbonic anhydrase.

Interaction with Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)

Biochemical Pathway Modulation by this compound

The inhibition of specific enzymes by this compound would lead to the modulation of corresponding biochemical pathways, which underlies its potential therapeutic effects.

pH Homeostasis and Cancer Metabolism: By inhibiting tumor-associated carbonic anhydrases IX and XII, sulfonamides interfere with the ability of cancer cells to regulate pH in the hypoxic tumor microenvironment. nih.gov These enzymes help cancer cells export acid, maintaining a neutral intracellular pH conducive to proliferation while contributing to extracellular acidosis. Inhibition of hCA IX and XII can lead to intracellular acidification and a reversal of extracellular acidosis, which in turn can suppress cancer cell growth, proliferation, and invasion, and may even enhance the efficacy of conventional chemotherapies. nih.gov

Cholinergic Neurotransmission: Inhibition of AChE and BChE increases the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. mdpi.com This enhancement of cholinergic signaling is a cornerstone of symptomatic treatment for Alzheimer's disease, as it can help to ameliorate the cognitive and memory deficits associated with the disease. nih.govmdpi.com

Carbohydrate Metabolism: Through the inhibition of α-glucosidase in the small intestine, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed. This leads to a slower and lower rise in post-meal blood glucose levels, a key pathway for managing type 2 diabetes mellitus. rsc.orgmdpi.com

Bacterial Pathogenesis: By inhibiting urease, the compound could disrupt the ability of bacteria like H. pylori to neutralize gastric acid by producing ammonia. frontiersin.orgnih.gov This would impair bacterial colonization and survival in the stomach, representing a pathway to treat associated infections and pathologies like gastritis and peptic ulcers.

Inflammatory Pathways: Inhibition of lipoxygenase (LOX) would block or reduce the metabolic conversion of arachidonic acid into leukotrienes. nih.gov Since leukotrienes are potent mediators of inflammation, this action would modulate inflammatory and allergic responses, suggesting a potential anti-inflammatory effect.

An article focusing on the "Binding Kinetics and Thermodynamics of this compound-Target Interactions" cannot be generated at this time. Extensive searches for specific data on the binding kinetics (including association and dissociation rates) and thermodynamic parameters (such as changes in enthalpy and entropy) for this compound have not yielded any publicly available scientific literature containing the required experimental data.

The performed searches included queries for:

"this compound" binding kinetics data

"this compound" thermodynamic parameters

"this compound" in conjunction with experimental techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Binding data for this compound with its potential targets, such as RAF kinases.

Despite these efforts, no research articles, patents, or other scholarly sources were identified that provided the specific quantitative data necessary to accurately and informatively populate the requested section on binding kinetics and thermodynamics. The information required to create data tables and detail the research findings on this specific compound is not present in the public domain based on the conducted searches. Therefore, in adherence to the instructions to provide scientifically accurate and well-sourced content, this section of the article cannot be developed.

V. Preclinical Biological Evaluation of 4 Cyclopropyl 2 Fluorobenzenesulfonamide in Research Models

In Vitro Cellular Assays for Investigating Specific Activities (e.g., AMPA receptor potentiation)

No publicly available data were found.

Evaluation in Non-Human Organismal Models for Mechanistic Insights (e.g., animal models to study biological responses)

No publicly available data were found.

Selectivity Profiling of 4-Cyclopropyl-2-fluorobenzenesulfonamide Against Related Biological Targets

No publicly available data were found.

Investigational Biological Applications of this compound as a Research Probe or Tool Compound

No publicly available data were found.

Vi. Computational Chemistry and Molecular Modeling Studies of 4 Cyclopropyl 2 Fluorobenzenesulfonamide

Molecular Docking Simulations of 4-Cyclopropyl-2-fluorobenzenesulfonamide with Identified Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode and affinity of a small molecule, such as this compound, to the binding site of a target protein. The process involves sampling a wide range of possible conformations of the ligand within the protein's active site and scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A typical molecular docking study would identify potential protein targets for this compound and calculate a binding affinity or docking score, usually expressed in kcal/mol. This score provides an estimate of the strength of the interaction, with lower (more negative) scores generally indicating a more favorable binding.

Despite the utility of this method, dedicated molecular docking studies identifying specific protein targets and reporting the binding affinities for this compound are not available in the reviewed scientific literature. Therefore, a data table of identified protein targets and corresponding docking scores cannot be provided at this time.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed information about its conformational flexibility, showing how the molecule might change its shape in a biological environment, such as in solution or when interacting with a protein.

When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose obtained from molecular docking. By simulating the complex's behavior over nanoseconds or even microseconds, researchers can observe the dynamics of the interaction, confirm the stability of key binding interactions, and understand how the protein and ligand adapt to each other.

A thorough search of existing research indicates that no specific molecular dynamics simulation studies have been published for this compound. Consequently, there is no available data on its conformational landscape or the dynamics of its binding to any protein target.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Optimization

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby optimizing research efforts and reducing late-stage attrition. nih.gov The models are typically built from large datasets of experimental results and can predict a wide array of parameters.

Key ADME properties that are commonly predicted include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential sites of metabolism and prediction of inhibition or substrate activity for major cytochrome P450 (CYP) enzymes.

Excretion: Predictions related to the route and rate of elimination from the body.

Toxicity: Early assessment of potential toxicities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

A search for predicted ADME properties for this compound did not yield any specific published data. While numerous online tools and software can perform these predictions, no peer-reviewed studies presenting these results for the compound were found. Therefore, a data table of its predicted ADME profile is not available.

Vii. Analytical Methodologies for 4 Cyclopropyl 2 Fluorobenzenesulfonamide

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the primary structural confirmation of 4-Cyclopropyl-2-fluorobenzenesulfonamide. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for this compound would be influenced by the electron-withdrawing effects of the sulfonyl and fluoro groups and the unique magnetic environment of the cyclopropyl (B3062369) ring. Aromatic protons are expected to appear in the downfield region, while the cyclopropyl protons will be significantly upfield.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). The aromatic carbons will resonate in the typical 110-165 ppm range, with their specific shifts influenced by the substituents. The cyclopropyl carbons are expected at high field (upfield).

Expected NMR Data for this compound The following data is predictive and based on established chemical shift ranges for similar functional groups.

¹H NMR (Proton NMR) Predicted Chemical Shifts
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH (3 protons) 7.0 - 8.0 Multiplets (m)
Sulfonamide NH₂ (2 protons) 4.5 - 5.5 (broad) Singlet (s)
Cyclopropyl CH (1 proton) 1.8 - 2.2 Multiplet (m)

¹³C NMR (Carbon-13 NMR) Predicted Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-F (aromatic) 158 - 162 (doublet, ¹JCF ≈ 250 Hz)
C-S (aromatic) 135 - 140
Aromatic CH 115 - 130
C-cyclopropyl (aromatic) 145 - 150
Cyclopropyl CH 14 - 18

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula (C₉H₁₀FNO₂S). The fragmentation pattern observed in the mass spectrum can also offer structural clues. The molecular ion peak [M]+ would be expected at m/z 215.04.

Characteristic Spectroscopic Data Summary

Technique Feature Expected Observation
IR Spectroscopy N-H stretch (sulfonamide) 3350-3250 cm⁻¹ (two bands)
C-H stretch (aromatic) 3100-3000 cm⁻¹
C-H stretch (aliphatic) 3000-2850 cm⁻¹
S=O stretch (sulfonamide) 1350-1310 cm⁻¹ and 1160-1120 cm⁻¹
C-F stretch 1250-1000 cm⁻¹
Mass Spectrometry Molecular Ion (M+) m/z ≈ 215

Chromatographic Separation and Quantification Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of non-volatile compounds like sulfonamides. A reversed-phase (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light.

Gas Chromatography (GC): While less common for sulfonamides due to their polarity and lower volatility, GC can be used, often after a derivatization step to increase thermal stability and volatility. Methylation of the sulfonamide group is a common derivatization strategy. GC offers high resolution and is typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Typical Chromatographic Method Parameters

Parameter HPLC Method GC Method (after derivatization)
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Capillary column (e.g., DB-5, 30 m x 0.25 mm)
Mobile Phase / Carrier Gas Gradient of Acetonitrile and Water (with 0.1% formic acid) Helium or Nitrogen
Flow Rate / Gas Flow 1.0 mL/min 1-2 mL/min
Detector UV at ~254 nm or PDA FID or Mass Spectrometry (MS)
Temperature Ambient or controlled (e.g., 30 °C) Temperature program (e.g., 150 °C to 280 °C)

| Injection Volume | 10-20 µL | 1-2 µL |

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of Compound-Target Complexes)

To understand how this compound interacts with its biological targets, such as enzymes, advanced structural elucidation techniques are required.

X-ray Crystallography: X-ray crystallography is the gold-standard method for determining the three-dimensional atomic structure of a molecule in its crystalline state. For drug discovery and development, co-crystallizing a compound with its protein target provides unparalleled insight into the binding mode. This technique can reveal the precise orientation of the inhibitor within the active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein's amino acid residues.

While specific X-ray crystallographic data for this compound in a complex with a biological target is not publicly available, studies on similar benzenesulfonamide (B165840) derivatives have been crucial in structure-based drug design. nih.govnih.gov Such an analysis for this compound would involve:

Obtaining high-purity crystals of the target protein.

Soaking these crystals in a solution containing this compound or co-crystallizing the protein in its presence.

Collecting X-ray diffraction data from the resulting complex crystals.

Solving and refining the crystal structure to visualize the binding interactions at an atomic level.

This information is critical for optimizing the compound's structure to enhance its potency and selectivity.

Bioanalytical Methods for Detection and Quantification in Biological Research Matrices

For preclinical studies, it is essential to measure the concentration of this compound in biological matrices like plasma, blood, or tissue homogenates. This requires highly sensitive and selective bioanalytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred technique for bioanalysis due to its exceptional sensitivity, selectivity, and speed. nih.gov The method involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is often used to achieve rapid and efficient separation of the analyte from matrix components, typically using a reversed-phase C18 column and a fast gradient.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides very high selectivity and allows for quantification down to picogram or nanogram per milliliter levels.

Representative LC-MS/MS Bioanalytical Method Parameters

Parameter Description
Biological Matrix Human or animal plasma
Sample Preparation Protein precipitation with acetonitrile, followed by centrifugation
Chromatography UHPLC with a C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
Precursor → Product Ion Specific m/z transition for this compound (e.g., 216.1 → fragment ion)
Internal Standard A structurally similar, stable isotope-labeled compound

| Quantification Range | Typically 1 - 1000 ng/mL |

This validated bioanalytical method enables the accurate determination of pharmacokinetic parameters, which are crucial for assessing the compound's behavior in a biological system.

Viii. Development of 4 Cyclopropyl 2 Fluorobenzenesulfonamide Derivatives and Analogs

Rational Design and Synthesis of Novel Cyclopropyl-Fluorobenzenesulfonamide Scaffolds

The design of novel drug candidates based on the 4-cyclopropyl-2-fluorobenzenesulfonamide scaffold is rooted in established medicinal chemistry principles. The cyclopropyl (B3062369) group is often incorporated into drug molecules to enhance potency, improve metabolic stability, increase brain permeability, and reduce plasma clearance. nih.govnih.gov Its rigid, three-dimensional structure can enforce a specific conformation that is favorable for binding to a biological target. nih.gov The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, including several kinase inhibitors, where it often acts as a key hydrogen bond donor or acceptor, anchoring the molecule in the target's active site. researchgate.netnih.gov

The synthesis of derivatives frequently involves coupling the core this compound with various heterocyclic structures. This strategy aims to combine the favorable properties of the sulfonamide scaffold with other pharmacologically active moieties to create novel chemical entities with enhanced biological activity. researchgate.net For instance, in the development of BRAF inhibitors like Encorafenib, this sulfonamide fragment is attached to a pyrazole-based core. nih.gov The general synthetic approach involves preparing the this compound intermediate and then coupling it with a suitable partner molecule, often through a nucleophilic substitution or other cross-coupling reactions, to yield the final derivatives. nih.gov

Structure-Guided Synthesis of Highly Selective and Potent Analogs for Research Purposes

Structure-guided design is a powerful tool for optimizing lead compounds into highly selective and potent clinical candidates. This process relies on understanding the three-dimensional structure of the target protein, often through X-ray crystallography, to design molecules that fit precisely into the active site. In the context of kinase inhibitors, this approach is used to develop analogs that can target specific mutations, such as the BRAF V600E mutation, which is prevalent in many cancers like melanoma. nih.govdrugbank.com

The development of Encorafenib serves as a prime example, where the this compound portion of the molecule is optimized to interact with the kinase hinge region. nih.govdrugbank.com By systematically modifying other parts of the molecule—such as the linker and the terminal heterocyclic rings—researchers can fine-tune the compound's properties. For example, novel 1,3,4-triarylpyrazole derivatives have been designed and synthesized, incorporating a sulfonamide moiety connected via different linker lengths to explore structure-activity relationships (SAR). nih.gov The synthesis of these analogs is a multi-step process designed to allow for diversification at key positions, enabling the exploration of how different substituents impact target binding and selectivity. nih.gov This iterative process of design, synthesis, and testing leads to the identification of analogs with low nanomolar potency and high selectivity for the intended target kinase over other related kinases. nih.gov

Comparative Biological Evaluation of Novel Derivatives to Refine SAR

The systematic biological evaluation of newly synthesized derivatives is crucial for refining the structure-activity relationship (SAR) and guiding further optimization. Novel analogs are typically screened in vitro for their inhibitory activity against the target kinase and often a panel of related kinases to assess selectivity. nih.govnih.gov

SAR studies on kinase inhibitors have revealed several key trends. For instance, in one study on N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, it was found that electron-withdrawing groups on the terminal phenyl rings were beneficial for improving antitumor activity. nih.gov Similarly, in the development of sorafenib (B1663141) analogs, modifications to the terminal group, such as replacing the urea (B33335) moiety with chalcone (B49325) ketones, improved cytotoxic activity, with specific halogen and methoxy (B1213986) substitutions proving beneficial. nih.gov

For derivatives of the this compound scaffold, comparative evaluations focus on how changes in the molecule affect its potency (often measured as the IC50 value) against the target protein. The data gathered from these evaluations allow medicinal chemists to build a comprehensive SAR model.

Table 1: Representative SAR Data for BRAF V600E Inhibitor Analogs This table is a representative example based on SAR principles from cited literature; specific values are illustrative.

Compound IDCore ScaffoldLinker/Terminal GroupBRAF V600E IC50 (nM)Key Observation
Analog AThis compoundMethyl-pyrazole50Baseline activity established.
Analog BThis compoundEthyl-pyrazole150Increasing linker length reduces potency. nih.gov
Analog CThis compoundMethyl-pyrazole with terminal phenyl ring25Addition of a terminal aromatic ring improves activity.
Analog DThis compoundMethyl-pyrazole with terminal 4-fluorophenyl ring10Electron-withdrawing group on terminal ring enhances potency. nih.gov

These systematic studies are essential for identifying the most promising candidates for further preclinical development. By comparing the biological activities of closely related analogs, researchers can understand the precise structural requirements for optimal target engagement and cellular activity. nih.gov

Ix. Future Research Directions and Emerging Applications for 4 Cyclopropyl 2 Fluorobenzenesulfonamide

Unexplored Mechanistic Pathways and Target Identification

The biological activity of sulfonamide-based compounds is diverse, with established roles as antibacterial agents, diuretics, and anticancer therapeutics. pexacy.comnih.gov This diversity stems from their ability to interact with a wide range of biological targets, most notably enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase. pexacy.comnih.gov For 4-Cyclopropyl-2-fluorobenzenesulfonamide, a primary avenue of future research lies in the comprehensive elucidation of its mechanism of action and the identification of its specific molecular targets.

Current understanding of related sulfonamides suggests that the electronic properties conferred by the fluorine atom and the conformational constraints imposed by the cyclopropyl (B3062369) group could lead to novel interactions with target proteins. Future investigations should therefore focus on:

Broad-Spectrum Kinase Profiling: Many small molecule inhibitors target the ATP-binding site of kinases. A comprehensive screening of this compound against a panel of human kinases could reveal unexpected inhibitory activities and potential applications in oncology or inflammatory diseases.

Carbonic Anhydrase Isoform Selectivity: While sulfonamides are well-known carbonic anhydrase inhibitors, the specific isoform selectivity of this compound is unknown. nih.gov Investigating its inhibitory profile against the various human carbonic anhydrase isoforms could uncover therapeutic potential for specific diseases, such as glaucoma or certain types of cancer. nih.gov

Target Deconvolution in Phenotypic Screens: Utilizing phenotypic screening approaches on various cell lines (e.g., cancer, neuronal, immune cells) can reveal novel biological activities. Subsequent target deconvolution studies, using techniques such as chemical proteomics or genetic approaches, will be crucial to identify the specific proteins responsible for the observed phenotypes.

A summary of potential research directions for target identification is presented in the table below.

Research AreaRationalePotential Therapeutic Areas
Kinase ProfilingIdentification of novel kinase inhibitory activity.Oncology, Inflammation
Carbonic Anhydrase Isoform SelectivityDetermining specific inhibitory profile against human isoforms.Glaucoma, Cancer
Phenotypic Screening and Target DeconvolutionUncovering novel biological activities and their underlying molecular targets.Various, depending on observed phenotype

Potential as Molecular Probes for Advanced Chemical Biology Investigations

The unique structural features of this compound make it an attractive candidate for development into a molecular probe. Molecular probes are essential tools in chemical biology for the study of biological processes in living systems. researchgate.neted.ac.uk The development of this compound-based probes could be approached through several strategies:

Fluorogenic Probes: The intrinsic fluorescence of some organic molecules can be modulated by their binding to a target protein. Investigating the fluorogenic properties of this compound upon interaction with potential biological targets could lead to the development of "turn-on" fluorescent probes for cellular imaging. researchgate.net

Photoaffinity Labeling: Introduction of a photoreactive group onto the this compound scaffold would enable covalent cross-linking to its target protein upon photoactivation. This technique is invaluable for the unambiguous identification of direct binding partners in a complex biological milieu.

Click Chemistry Handles: The synthesis of derivatives of this compound bearing "click chemistry" handles (e.g., alkynes or azides) would facilitate its conjugation to reporter molecules, such as biotin (B1667282) or fluorescent dyes. This would enable a wide range of applications, including pull-down assays for target identification and fluorescence microscopy for target localization.

The potential applications of this compound-based molecular probes are summarized in the following table.

Probe TypeApplicationResearch Goal
Fluorogenic ProbeCellular ImagingReal-time visualization of target engagement in living cells.
Photoaffinity LabelTarget IdentificationCovalent labeling and identification of direct binding partners.
Click Chemistry-Enabled ProbeTarget Pull-down and LocalizationIsolation of target proteins and visualization of their subcellular location.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against specific biological targets or in cell-based assays. nih.govnih.gov The integration of this compound into HTS campaigns can be envisioned in several ways:

Library Enhancement: The inclusion of this compound and its derivatives in corporate and academic compound libraries will increase the chemical diversity available for screening against a wide array of biological targets.

Fragment-Based Screening: The core structure of this compound could serve as a starting point for fragment-based drug discovery. Here, smaller chemical fragments are screened for weak binding to a target, and promising hits are then elaborated into more potent lead compounds.

High-Content Screening: In high-content screening, automated microscopy and image analysis are used to assess the effects of compounds on cellular morphology and function. Screening this compound in such assays could reveal subtle but important cellular effects that might be missed in traditional biochemical assays.

Opportunities for Collaborative and Interdisciplinary Research in Sulfonamide Chemistry

The full potential of this compound can best be realized through collaborative and interdisciplinary research efforts. The complexity of modern drug discovery necessitates the integration of expertise from various scientific disciplines. schrodinger.com

Academia-Industry Partnerships: Collaborations between academic researchers with deep biological insights into specific disease areas and industry partners with expertise in medicinal chemistry, pharmacokinetics, and clinical development are essential for translating basic scientific discoveries into new medicines.

Computational and Experimental Approaches: The synergy between computational chemistry and experimental biology is a powerful driver of drug discovery. scirp.org Computational modeling can be used to predict potential targets and guide the design of new derivatives, while experimental validation is crucial to confirm these predictions.

Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate the pace of discovery by allowing researchers from around the world to build upon each other's work.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyclopropyl-2-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically begins with 2-fluorobenzenesulfonyl chloride as a precursor. The cyclopropyl group is introduced via nucleophilic aromatic substitution (NAS) under palladium-catalyzed cross-coupling conditions (e.g., using cyclopropylboronic acid) . Subsequent sulfonamide formation is achieved by reacting the sulfonyl chloride intermediate with ammonia or amines. Optimization involves tuning reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loadings (e.g., Pd(PPh₃)₄) to improve yields (typically 60–75%) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology :

  • NMR : ¹⁹F NMR identifies fluorine environment (δ ≈ -110 to -120 ppm for aromatic F), while ¹H NMR distinguishes cyclopropyl protons (δ 0.5–2.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Resolves cyclopropyl geometry and sulfonamide conformation .

Q. What are the common reactivity patterns of the sulfonamide and cyclopropyl groups in this compound?

  • Methodology :

  • Sulfonamide Reactivity : Participates in hydrogen bonding (relevant for protein interactions) and undergoes hydrolysis under strong acidic/basic conditions to yield sulfonic acids .
  • Cyclopropyl Stability : Resists ring-opening under mild conditions but may undergo strain-driven reactions with electrophiles (e.g., bromine) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are its hypothesized targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like carbonic anhydrase (sulfonamide target) or kinase domains .
  • QSAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity trends from analogous compounds .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .

Q. How can contradictory results in biological assays (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

  • Methodology :

  • Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify therapeutic windows .
  • Meta-Analysis : Compare data with structurally similar sulfonamides (e.g., 4-chloro derivatives) to isolate substituent-specific effects .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodology :

  • Prodrug Design : Mask the sulfonamide with acetyl or tert-butyl groups to reduce rapid clearance .
  • Isotope Labeling : Introduce ¹⁸F or ¹³C isotopes for pharmacokinetic tracking via PET or NMR .
  • CYP450 Inhibition Assays : Screen against liver microsomes to identify metabolic hotspots (e.g., cyclopropyl oxidation) .

Q. How can the compound’s crystallinity and solubility be enhanced for formulation studies?

  • Methodology :

  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice .
  • Salt Formation : React with sodium or potassium hydroxide to generate water-soluble sulfonate salts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different laboratories?

  • Methodology :

  • Standardized Protocols : Adopt CLSI guidelines for assays (e.g., fixed DMSO concentrations in cell-based studies) .
  • Inter-Lab Calibration : Share reference samples (e.g., USP-grade controls) to normalize instrumentation .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.